(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13679633
InChI: InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6-,7-/m0/s1
SMILES: C1C2C=CC1C3C2C(=O)NC3=O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

CAS No.:

Cat. No.: VC13679633

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6-,7-/m0/s1
Standard InChI Key GPIUUMROPXDNRH-VZFHVOOUSA-N
Isomeric SMILES C1[C@@H]2C=C[C@H]1[C@H]3[C@H]2C(=O)NC3=O
SMILES C1C2C=CC1C3C2C(=O)NC3=O
Canonical SMILES C1C2C=CC1C3C2C(=O)NC3=O

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Stereochemical Configuration

The systematic IUPAC name (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione delineates its tricyclic framework, which comprises a bicyclo[2.2.1]heptane system fused to an aziridine ring (positions 2 and 6) and a γ-lactam moiety. The stereodescriptors (1S,2S,6S,7R) specify the absolute configuration at four chiral centers, critical for its three-dimensional topology .

Molecular Formula and Weight

The molecular formula is deduced as C₉H₉NO₂, with a calculated molecular weight of 163.17 g/mol. This contrasts with the saturated analog (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione (C₉H₁₁NO₂; 165.19 g/mol) , highlighting the impact of the dec-8-ene double bond on hydrogen count.

Table 1: Comparative Molecular Data

PropertyTarget CompoundSaturated Analog
Molecular FormulaC₉H₉NO₂C₉H₁₁NO₂
Molecular Weight (g/mol)163.17165.19
Double Bond Position8-eneN/A

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of tricyclic imides often employs Diels-Alder cycloaddition followed by imidation. For example, J-Stage researchers synthesized analogous 4-azatricyclo derivatives via reaction of maleic anhydride with terpene-derived dienes, yielding bicyclic intermediates that were subsequently functionalized with hydrazine to form imides . Adapting this methodology, the target compound could hypothetically arise from a norbornene-derived diene and a nitrogen-containing dienophile under controlled stereochemical conditions.

Stereochemical Control

The (1S,2S,6S,7R) configuration implies stringent stereochemical control during synthesis. As demonstrated in related systems , enantioselective Diels-Alder reactions using chiral auxiliaries or catalysts may enforce the desired stereochemistry. Post-cyclization functionalization (e.g., oxidation or ammonolysis) would introduce the lactam and ketone groups.

Key Reaction Steps:

  • Diels-Alder Cycloaddition: Formation of the bicyclic core.

  • Aziridine Ring Closure: Intramolecular nucleophilic attack to form the nitrogen bridge.

  • Oxidation: Introduction of ketone groups at positions 3 and 5.

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for the exact compound are unavailable, analogous structures exhibit planar lactam rings and distorted boat conformations in the bicyclic framework . The dec-8-ene double bond likely induces strain, altering bond angles compared to saturated analogs.

Spectroscopic Characterization

1H NMR: Anticipated signals include:

  • δ 5.8–6.1 ppm: Olefinic protons (dec-8-ene).

  • δ 3.2–3.5 ppm: Bridgehead protons adjacent to nitrogen.

  • δ 1.2–2.5 ppm: Aliphatic protons from the tricyclic skeleton .

13C NMR:

  • δ 170–180 ppm: Carbonyl carbons (C3, C5).

  • δ 120–130 ppm: Olefinic carbons (C8, C9) .

Physicochemical Properties

Solubility and Stability

The compound’s polarity (due to carbonyl groups) suggests moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and poor solubility in nonpolar solvents. The conjugated system may confer UV absorption near 240–260 nm, useful for HPLC detection .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar imides reveals melting points between 140–170°C , contingent on crystallinity and substituent effects.

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